2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of esterification and the use of appropriate catalysts and solvents would apply in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted benzyl derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An anticholinesterase agent used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydro-9H-carbazole derivatives: Known for their selective inhibition of butyrylcholinesterase and potential therapeutic applications in neurodegenerative diseases.
Uniqueness
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific chemical structure, which combines the properties of both 2,4-dichlorobenzyl and 1,2,3,4-tetrahydro-9-acridinecarboxylate moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
728929-60-0 |
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Molecular Formula |
C21H17Cl2NO2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO2/c22-14-10-9-13(17(23)11-14)12-26-21(25)20-15-5-1-3-7-18(15)24-19-8-4-2-6-16(19)20/h1,3,5,7,9-11H,2,4,6,8,12H2 |
InChI Key |
FSVQITHSHJSNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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